(3R)-3-Hydroxydodecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-hydroxydodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCMKTPAZLSKTL-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
764693-01-8 | |
| Record name | (R)-3-Hydroxydodecanoic acid isotactic homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764693-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30415603 | |
| Record name | (3R)-3-Hydroxydodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-3-Hydroxydodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28254-78-6 | |
| Record name | (-)-3-Hydroxydodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28254-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Hydroxydodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Metabolic Routes of 3r 3 Hydroxydodecanoic Acid
Integration into De Novo Fatty Acid Biosynthesis
(3R)-3-Hydroxydodecanoic acid is an intermediate in the de novo biosynthesis of fatty acids. nih.gov This pathway is fundamental for the production of long-chain fatty acids from smaller precursor molecules like acetyl-CoA and malonyl-CoA. In this process, this compound exists as a transient intermediate that is typically further processed to generate longer fatty acid chains. The biosynthesis is a cyclical process involving a series of enzymatic reactions.
Role of Acyl Carrier Protein (ACP) Thioesters
A crucial aspect of fatty acid biosynthesis is the involvement of the Acyl Carrier Protein (ACP). wikipedia.org ACP is a small, highly conserved protein that acts as a carrier for the growing acyl chain. nih.gov The intermediates of fatty acid synthesis, including the 3-hydroxyacyl intermediates, are covalently attached to the ACP through a thioester linkage to a phosphopantetheine prosthetic group. wikipedia.orgresearchgate.net This attachment, forming a 3-hydroxyacyl-ACP thioester, serves to solubilize the growing hydrophobic acyl chain and shuttle it between the active sites of the various enzymes in the fatty acid synthase complex. researchgate.net Specifically, (3R)-3-hydroxydodecanoyl-ACP is an intermediate in this pathway. ebi.ac.ukebi.ac.uk The flexibility of the ACP structure allows it to interact with multiple enzymes, delivering the acyl chain for successive rounds of elongation. nih.gov
Enzymatic Reduction of Ketoacyl Precursors
The formation of the 3-hydroxyacyl intermediate is a key reductive step in the fatty acid synthesis cycle. The process begins with the condensation of an acyl-CoA with malonyl-ACP to form a 3-ketoacyl-ACP. This 3-ketoacyl-ACP then undergoes a stereospecific reduction to a (3R)-3-hydroxyacyl-ACP. This reaction is catalyzed by a 3-ketoacyl-ACP reductase, which utilizes NADPH as the reducing agent. ethz.ch This enzymatic reduction is a critical control point and ensures the correct stereochemistry of the resulting hydroxy fatty acid, which is essential for the subsequent dehydration and reduction steps that lead to a saturated acyl-ACP.
Involvement in Peroxisomal Beta-Oxidation Pathway
This compound is also implicated in the peroxisomal beta-oxidation pathway. smolecule.com This metabolic route is responsible for the breakdown of very-long-chain fatty acids, which are then further metabolized in the mitochondria. smolecule.com The initial and rate-limiting step of this pathway is catalyzed by acyl-CoA oxidases. drugbank.comdrugbank.com this compound can serve as a substrate for enzymes involved in this process. smolecule.com In plants, the peroxisomal fatty acid β-oxidation pathway involves (3R)-hydroxy fatty acids such as (3R)-hydroxydecanoic and (3R)-hydroxybutyric acids. oulu.fi
Microbial Biotransformation Pathways
Various microorganisms are capable of producing this compound through different biotransformation pathways. This production can occur as part of their normal metabolism or through engineered pathways.
Production by Specific Bacterial Species
Several bacterial species have been identified as producers of this compound. These include species from the genera Acinetobacter, Moraxella, and Pseudomonas. smolecule.comhmdb.ca For instance, Pseudomonas putida has been engineered to produce 3-hydroxydodecanoic acid. nih.gov By knocking out genes involved in polyhydroxyalkanoate (PHA) synthesis and beta-oxidation (fadB and fadA), and expressing a thioesterase II gene (tesB), researchers were able to significantly increase the production of 3-hydroxyalkanoic acids, with 3-hydroxydodecanoate being the dominant component. nih.gov In another study, Escherichia coli was engineered to produce 3-hydroxydecanoic acid by introducing the phaG gene, which encodes a (R)-3-hydroxydecanoyl-acyl carrier protein (ACP)-CoA transacylase, linking fatty acid de novo biosynthesis to the production of this hydroxy fatty acid. asm.org Furthermore, Lactobacillus plantarum MiLAB 14 has been shown to naturally produce and excrete this compound, along with other 3-hydroxy fatty acids, which exhibit antifungal properties. nih.govnih.govresearchgate.net
Table 1: Bacterial Species Involved in this compound Production
| Bacterial Genus/Species | Role in Production | Reference |
| Acinetobacter | Natural Producer | smolecule.comhmdb.ca |
| Moraxella | Natural Producer | smolecule.comhmdb.ca |
| Pseudomonas | Natural Producer | smolecule.comhmdb.ca |
| Pseudomonas putida | Engineered for enhanced production | nih.gov |
| Escherichia coli | Engineered for production | asm.org |
| Lactobacillus plantarum | Natural Producer with antifungal activity | nih.govnih.govresearchgate.net |
Production by Fungal and Yeast Species
Certain fungi and yeasts are also known to produce this compound. smolecule.com For example, it is known to exist in eukaryotes ranging from yeast to plants. hmdb.ca Biochemical synthesis methods can utilize fermenting yeast to convert lauric acid into its hydroxy derivative through enzymatic processes. smolecule.com While specific examples of high-level production in naturally occurring fungi and yeasts are less commonly detailed in the literature compared to bacteria, their role as eukaryotes in the fatty acid biosynthesis pathway implies the presence of this intermediate. hmdb.ca
Intermediary Metabolism and Formation of Biological Derivatives
This compound, also known as (R)-β-hydroxylauric acid, is a crucial intermediate in the metabolism of fatty acids in a wide range of organisms, from bacteria to humans. nih.govebi.ac.ukhmdb.cafoodb.ca Its position within these central metabolic pathways allows it to be channeled into the formation of various significant biological derivatives. The primary metabolic routes involving this compound are fatty acid biosynthesis and β-oxidation, which provide the necessary precursors for these derivatives. smolecule.comoup.comasm.org
In the context of intermediary metabolism, (3R)-3-hydroxydodecanoyl-CoA is a key intermediate generated during the β-oxidation of fatty acids. asm.org This process occurs within the peroxisomes in eukaryotes like the yeast Saccharomyces cerevisiae. asm.org The metabolic fate of this compound is often dictated by the specific enzymatic machinery present in an organism, leading to the synthesis of diverse and functionally important molecules.
One of the most significant biological derivatives of this compound is polyhydroxyalkanoates (PHAs) . PHAs are microbially produced polyesters that serve as intracellular carbon and energy storage materials. lookchem.com Specifically, this compound is a monomer unit for medium-chain-length PHAs (MCL-PHAs), which are elastomeric polymers composed of hydroxy acid monomers with 6 to 16 carbon atoms. asm.org Various bacteria, such as Pseudomonas species, can synthesize PHAs comprising this compound when grown on specific carbon sources. For instance, Pseudomonas oleovorans produces a PHA containing 3-hydroxydodecanoic acid, among other monomers, when dodecanoic acid is supplied as a carbon source. asm.org The synthesis relies on the conversion of 3-hydroxyacyl-CoA intermediates from the β-oxidation pathway into the polymer chain, a reaction catalyzed by PHA synthase. asm.org
| Organism | Pathway/Enzyme | Key Finding | Reference |
|---|---|---|---|
| Pseudomonas oleovorans | β-oxidation | When grown on dodecanoic acid, produces a PHA composed of 3-hydroxydodecanoic acid, 3-hydroxydecanoic acid, 3-hydroxyoctanoic acid, and 3-hydroxyhexanoic acid. asm.org | asm.org |
| Pseudomonas aeruginosa | Auto-degradation of PHAs | Can be used for the preparation of (R)-(−)-3-hydroxydodecanoic acid through the auto-degradation of its accumulated PHA. google.com | google.com |
| Saccharomyces cerevisiae (genetically modified) | β-oxidation and engineered PHA synthase | Expression of a modified P. aeruginosa PHA synthase in a yeast mutant blocked in the β-oxidation cycle (fox3Δ0) resulted in a PHA containing only the 3-hydroxydodecanoic acid monomer when fed lauric acid. asm.org | asm.org |
Beyond its role in polymer synthesis, this compound is a precursor to other specialized metabolites. In the pathogenic bacterium Burkholderia cenocepacia, an intermediate of fatty acid synthesis, the acyl carrier protein (ACP) thioester of 3-hydroxydodecanoic acid, is used to synthesize cis-2-dodecenoic acid . ebi.ac.ukebi.ac.uk This molecule, also known as the Burkholderia diffusible signal factor (BDSF), is a quorum-sensing signal molecule that regulates virulence and biofilm formation. ebi.ac.ukebi.ac.uk The conversion is carried out by Bcam0581, a bifunctional enzyme with both dehydratase and thioesterase activities, which transforms 3-hydroxydodecanoyl-ACP into the final signaling molecule. ebi.ac.uk
Furthermore, this compound serves as a chiral building block for the total synthesis of complex natural products. lookchem.com For example, it is a key component in the synthesis of the marine-derived lipopeptide fellutamide B and its analogues, which have been evaluated for their activity against Mycobacterium tuberculosis. lookchem.com It is also a structural component of lipopolysaccharides (LPS) , the major outer membrane component of Gram-negative bacteria, contributing to their structural integrity and toxicity. lookchem.com
Other derivatives include esters, such as benzyl 3-hydroxydodecanoate and β-hydroxydodecanoic acid methyl ester , and amide-based compounds like N-(3-hydroxy-dodecanoyl)-L-homoserine lactone , which are synthesized for various research and industrial applications. lookchem.com
| Derivative Class | Specific Derivative Example | Biological Role/Application | Reference |
|---|---|---|---|
| Biopolymers | Polyhydroxyalkanoates (PHAs) | Energy/carbon storage in bacteria; biodegradable elastomers. asm.orglookchem.com | asm.orglookchem.com |
| Signaling Molecules | cis-2-dodecenoic acid (BDSF) | Quorum sensing in Burkholderia cenocepacia, regulating virulence. ebi.ac.ukebi.ac.uk | ebi.ac.ukebi.ac.uk |
| Lipopeptides | Fellutamide B | Natural product with potential antitubercular activity. lookchem.com | lookchem.com |
| Lipopolysaccharides (LPS) | Lipid A component | Structural component of the outer membrane of Gram-negative bacteria. lookchem.com | lookchem.com |
| Synthetic Derivatives | N-(3-hydroxy-dodecanoyl)-L-homoserine lactone | Research chemical for studying quorum sensing and biofilm formation. lookchem.com | lookchem.com |
Enzymology and Genetic Regulation of 3r 3 Hydroxydodecanoic Acid Metabolism
Characterization of Key Enzymes in Biosynthesis and Transformation
The biosynthesis and transformation of (3R)-3-Hydroxydodecanoic acid are orchestrated by a series of enzymes with distinct catalytic functions. These enzymes are central to the fatty acid synthesis (FAS) pathway and related metabolic routes.
Fatty Acid Synthase Complex Mechanisms
In many bacteria, the synthesis of fatty acids is carried out by the type II fatty acid synthase (FAS) system, which consists of a series of discrete, monofunctional enzymes. google.com The process begins with the carboxylation of acetyl-CoA to malonyl-CoA. The subsequent elongation cycles involve four key reactions catalyzed by different enzymes. The main pathway for the de novo synthesis of fatty acids, known as lipogenesis, occurs in the cytosol and its substrates include acetyl-CoA, with free palmitate as the end product. mhmedical.com
The cycle of fatty acid synthesis can be summarized in the following steps:
Condensation: 3-ketoacyl-ACP synthase (KAS) catalyzes the condensation of an acyl-ACP with malonyl-ACP.
Reduction: 3-ketoacyl-ACP reductase reduces the 3-ketoacyl-ACP to (3R)-3-hydroxyacyl-ACP.
Dehydration: 3-hydroxyacyl-ACP dehydratase removes a water molecule to form a trans-2-enoyl-ACP.
Reduction: Enoyl-ACP reductase reduces the double bond to yield a saturated acyl-ACP, which is two carbons longer than the initial acyl-ACP primer.
This cycle repeats, with each turn adding two carbons to the growing acyl chain. The (3R)-3-Hydroxydodecanoyl-ACP intermediate is formed during the elongation cycle when the acyl chain reaches a length of twelve carbons.
3-Oxoacyl-ACP Reductase Activity and Specificity
3-Oxoacyl-acyl-carrier-protein (ACP) reductase, also known as FabG, is a crucial enzyme in the fatty acid synthesis pathway. nih.gov It catalyzes the NADPH-dependent reduction of a 3-oxoacyl-ACP to a (3R)-3-hydroxyacyl-ACP. wikipedia.orgnih.gov This reaction is the second step in the fatty acid elongation cycle. nih.gov
The enzyme exhibits specificity for its substrates. While FabG is the primary 3-oxoacyl-ACP reductase in the FAS pathway, some bacteria possess multiple homologs of this enzyme. nih.gov For instance, in Pseudomonas aeruginosa, while several genes are annotated as encoding OAR, only a few, besides the essential FabG, demonstrate OAR activity. nih.gov These homologs may have specialized roles, for example, in the production of specific quorum-sensing signals. nih.gov Studies on Plasmodium falciparum OAR show that it displays kinetic properties similar to those in bacteria and plants, with a strong preference for NADPH over NADH. nih.gov
| Property | Description | Source |
|---|---|---|
| Enzyme Commission Number | EC 1.1.1.100 | wikipedia.org |
| Reaction Catalyzed | (3R)-3-hydroxyacyl-[acyl-carrier protein] + NADP+ = 3-oxoacyl-[acyl-carrier protein] + NADPH + H+ | yeastgenome.org |
| Cofactor | NADPH | nih.gov |
| Cellular Location | Cytosol | mhmedical.com |
| Function | Catalyzes the reduction step in the fatty acid synthesis elongation cycle. | nih.gov |
Acyl-CoA Oxidases and Substrate Interactions
Acyl-CoA oxidases (ACOX) are enzymes primarily involved in the peroxisomal β-oxidation of fatty acids. smolecule.com this compound can serve as a substrate for these enzymes. smolecule.com The three-dimensional structure of rat liver acyl-CoA oxidase-II (ACO-II) complexed with a C12-fatty acid has been determined, providing insights into substrate recognition. rcsb.org The active site of the enzyme accommodates the fatty acyl moiety, and a key glutamic acid residue (Glu421) is involved in substrate binding. rcsb.org This interaction facilitates the oxidation of the fatty acid. rcsb.org
Bifunctional Crotonase Homologs (e.g., Bcam0581)
In some bacteria, such as Burkholderia cenocepacia, a bifunctional enzyme with homology to crotonase, Bcam0581, plays a pivotal role in the metabolism of 3-hydroxydodecanoic acid intermediates. nih.govnih.gov This enzyme is unique because it possesses both dehydratase and thioesterase activities. nih.govasm.org It can convert the acyl carrier protein (ACP) thioester of 3-hydroxydodecanoic acid directly into cis-2-dodecenoic acid, a diffusible signal factor (DSF) involved in quorum sensing. nih.govplos.org
The reaction proceeds in two steps catalyzed by the same protein:
Dehydration: Bcam0581 dehydrates 3-hydroxydodecanoyl-ACP to form cis-2-dodecenoyl-ACP. asm.org
Thioesterase Activity: The enzyme then cleaves the thioester bond of cis-2-dodecenoyl-ACP to release the free fatty acid, cis-2-dodecenoic acid. asm.org
This bifunctionality is a notable feature, as Bcam0581 is the first described member of the crotonase superfamily to exhibit both desaturase and thioesterase activities to release a free fatty acid from an acyl-ACP thioester. asm.org
Thioesterase II (TesB) Function in Free Acid Liberation
Thioesterase II (TesB), an enzyme found in Escherichia coli, plays a significant role in the production of free 3-hydroxyalkanoic acids. nih.govnih.gov TesB is an acyl-CoA thioesterase that can hydrolyze the thioester bond of acyl-CoA molecules, including 3-hydroxyacyl-CoAs, to release the corresponding free fatty acid. nih.govasm.org
In engineered metabolic pathways designed for the production of 3-hydroxydecanoic acid, the co-expression of the tesB gene with phaG (encoding (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase) in E. coli leads to increased synthesis of the free acid. nih.govnih.gov This suggests that TesB efficiently cleaves the 3-hydroxydecanoyl-CoA intermediate formed by PhaG, liberating 3-hydroxydecanoic acid. nih.gov The physiological role of TesB in E. coli is thought to be the prevention of the abnormal accumulation of intracellular acyl-CoAs. nih.govnih.gov
(R)-3-Hydroxyacyl-Acyl Carrier Protein (ACP) Thioesterase (PhaG)
The enzyme (R)-3-hydroxyacyl-acyl carrier protein (ACP)-coenzyme A transferase, encoded by the phaG gene, provides a crucial link between the fatty acid de novo biosynthesis pathway and the production of polyhydroxyalkanoates (PHAs) or free 3-hydroxyalkanoic acids. nih.govnih.gov PhaG catalyzes the conversion of (R)-3-hydroxyacyl-ACP intermediates, such as (3R)-3-hydroxydodecanoyl-ACP, into their corresponding (R)-3-hydroxyacyl-CoA derivatives. nih.govnih.gov
This conversion is a key step, as it channels intermediates from the FAS cycle towards alternative metabolic fates. The resulting (R)-3-hydroxyacyl-CoA can then be either polymerized into PHAs by PHA synthase or hydrolyzed into a free fatty acid by a thioesterase like TesB. nih.gov The phaG gene has been cloned from Pseudomonas species and functionally expressed in other bacteria to facilitate the production of these compounds from unrelated carbon sources. nih.gov
| Enzyme | Gene | Function | Source |
|---|---|---|---|
| 3-Oxoacyl-ACP Reductase | fabG | Reduces 3-oxoacyl-ACP to (3R)-3-hydroxyacyl-ACP. | nih.gov |
| Acyl-CoA Oxidase | ACOX | Oxidizes fatty acyl-CoAs in peroxisomes. | smolecule.comrcsb.org |
| Bifunctional Crotonase Homolog | Bcam0581 | Dehydrates 3-hydroxydodecanoyl-ACP and cleaves the thioester bond. | nih.govnih.gov |
| Thioesterase II | tesB | Hydrolyzes 3-hydroxyacyl-CoA to release the free acid. | nih.govnih.gov |
| (R)-3-Hydroxyacyl-ACP-CoA Transferase | phaG | Converts (R)-3-hydroxyacyl-ACP to (R)-3-hydroxyacyl-CoA. | nih.gov |
Polyhydroxyalkanoate (PHA) Depolymerases (PhaZ)
Polyhydroxyalkanoate (PHA) depolymerases, designated as PhaZ, are enzymes responsible for the breakdown of PHA polymers into their constituent hydroxyalkanoic acid monomers. nih.govpreprints.org These enzymes are classified as carboxylesterases and can be found intracellularly or extracellularly. preprints.orgnih.gov Intracellular PHA depolymerases are typically associated with PHA granules within the cell and are involved in mobilizing the stored carbon and energy reserves when needed. nih.govtandfonline.com Extracellular depolymerases, on the other hand, are secreted by microorganisms to degrade environmental PHA. nih.gov
PhaZ enzymes exhibit substrate specificity, with some degrading short-chain-length PHAs (scl-PHAs) and others, like those relevant to this compound, degrading medium-chain-length PHAs (mcl-PHAs). preprints.orgresearchgate.net The degradation process involves the hydrolysis of the ester bonds linking the monomer units. preprints.orgtandfonline.com For instance, the intracellular PhaZ from Pseudomonas putida KT2442 has been shown to specifically hydrolyze mcl-PHAs. researchgate.net This enzyme is located on the PHA granules and acts as a serine hydrolase. researchgate.net The degradation of mcl-PHA by PhaZ releases (R)-3-hydroxyalkanoic acids, including this compound. researchgate.net
The activity of PHA depolymerases can be a limiting factor in the net accumulation of PHA. During periods of nutrient starvation, the depolymerase activity can increase, leading to the breakdown of the stored polymer. tandfonline.com For example, in Azotobacter vinelandii, increased depolymerase activity in the late stationary phase leads to a decrease in the molecular weight of the accumulated PHB. tandfonline.com
The table below summarizes the characteristics of some studied PHA depolymerases.
| Enzyme Source | Type | Substrate Specificity | Products | Reference |
| Pseudomonas putida KT2442 | Intracellular | mcl-PHA | (R)-3-hydroxyalkanoic acids | researchgate.net |
| Streptomyces roseolus SL3 | Extracellular | mcl-PHA, PCL | (R)-3-hydroxyoctanoate monomers | researchgate.net |
| Pseudomonas alcaligenes LB19 | Extracellular | mcl-PHA | (R)-3-hydroxyoctanoate monomers | researchgate.net |
| Comamonas sp. | Extracellular | PHB | Oligomers and monomers of 3-hydroxybutyrate | cdnsciencepub.com |
Metabolic Engineering Strategies for Pathway Optimization
To enhance the production of this compound, which is often a component of mcl-PHA, various metabolic engineering strategies have been employed to optimize the metabolic pathways in microorganisms. tandfonline.comnih.gov
Another gene knockout strategy involves targeting competing metabolic pathways. For instance, deleting genes in the β-oxidation pathway can redirect the flow of intermediates towards PHA synthesis. tandfonline.comnih.gov In a study focused on producing (R)-3-hydroxydecanoic acid, knocking out key genes in the β-oxidation pathway in Pseudomonas aeruginosa led to an enhanced production of the precursor, R-3-(R-3-hydroxyalkanoyloxy) alkanoic acids (HAAs), reaching a titer of approximately 18 g/L. nih.gov
Conversely, overexpressing the genes involved in the biosynthesis of PHAs can also boost production. The genes in the pha operon, such as phaC (PHA synthase), are primary targets for overexpression. nih.govtandfonline.com Enhancing the expression of the PhaC2 enzyme in Pseudomonas sp. 4502 by inserting a tac enhancer resulted in a 53.8% increase in PHA yield. nih.gov
In some cases, overexpressing phaZ itself, in combination with other genes, can be used to produce the free hydroxyalkanoic acid monomers directly, rather than the polymer. Overexpression of the phaZ gene from Pseudomonas stutzeri 1317 in P. putida KT2442, along with genes for fatty acid transport (fadL) and activation (fadD), led to the extracellular production of 3-hydroxyhexanoic acid and 3-hydroxyoctanoic acid. oup.com
Synthetic biology offers a more systematic approach to engineering microbial production hosts. This involves designing and constructing novel metabolic pathways or optimizing existing ones with a higher degree of control. For the production of (3R)-3-hydroxyalkanoic acids, this can involve the heterologous expression of genes from different organisms to create an efficient production pathway. mit.edu
For example, to produce (R)-3-hydroxydecanoic acid, a study engineered Pseudomonas aeruginosa by truncating the rhamnolipid synthesis pathway. By knocking out the downstream genes rhlB and rhlC, the intermediate HAAs, synthesized by the RhlA synthase, accumulated and could be collected. These HAAs were then hydrolyzed under alkaline conditions to yield (R)-3-hydroxydecanoic acid with high purity. nih.gov Another approach in E. coli involved the expression of the phaG gene, which encodes (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase, to produce 3-hydroxydecanoic acid from unrelated carbon sources like fructose (B13574). nih.gov
The following table highlights some metabolic engineering strategies and their outcomes.
| Organism | Engineering Strategy | Target Gene(s) | Outcome | Reference |
| Pseudomonas putida KT2440 | Gene Knockout | phaZ | ~100% increase in mcl-PHA accumulation | nih.gov |
| Pseudomonas aeruginosa PAO1 | Gene Knockout | rhlB, rhlC, β-oxidation genes | ~18 g/L of HAAs, precursor to (R)-3-hydroxydecanoic acid | nih.gov |
| Pseudomonas sp. 4502 | Gene Overexpression | phaC2 | 53.8% increase in PHA yield | nih.gov |
| Pseudomonas putida KT2442 | Gene Overexpression | phaZ, fadL, fadD | 5.8 g/L extracellular 3HHx and 3HO | oup.com |
| Escherichia coli HB101 | Heterologous Expression | phaG | 587 mg/l of 3-hydroxydecanoic acid | nih.gov |
Transcriptional and Post-Transcriptional Regulation of Related Genes
The synthesis of PHAs, and therefore the availability of this compound, is controlled at both the transcriptional and post-transcriptional levels. nih.govnih.gov These regulatory networks ensure that PHA is produced under appropriate conditions, typically when there is an excess of carbon and a limitation of other essential nutrients like nitrogen. nih.govnih.gov
Transcriptional regulation often involves specific regulatory proteins that bind to the promoter regions of the pha genes. nih.gov For example, in Azotobacter vinelandii, the PhbR protein acts as a transcriptional activator for the phbBAC operon, which is involved in PHB synthesis. nih.govfrontiersin.org The inactivation of the phbR gene significantly reduces PHB accumulation. nih.gov In many Pseudomonas species, the PhaD protein, a TetR-family transcriptional regulator, positively regulates the synthesis of mcl-PHAs. frontiersin.org Global regulatory systems, such as the Gac/Rsm system, can also influence PHA synthesis by modulating the expression of key regulatory genes. nih.govnih.gov
Post-transcriptional regulation provides another layer of control over gene expression in response to environmental changes. nih.gov This can involve small non-coding RNAs (sRNAs) that affect the stability or translation of mRNA transcripts. nih.gov In Pseudomonas putida, the GacS-GacA two-component system has been shown to post-transcriptionally control the synthesis of mcl-PHAs, possibly by affecting the amount of the PHA synthase enzyme rather than the transcription of its gene. nih.govfrontiersin.org The carbon catabolite repression system also plays a role, ensuring that the metabolic flux is directed towards either energy production or PHA synthesis depending on the cellular energy status and nutrient availability. nih.gov
PHA granule-associated proteins (PGAPs), such as PhaR, PhaM, and PhaF, also serve as regulatory proteins. nih.gov They can bind to their own promoters or the promoters of other PHA biosynthetic genes to regulate their transcription, ensuring the organized formation of PHA granules. nih.gov
Microbial Production and Biotransformation Methodologies for 3r 3 Hydroxydodecanoic Acid
Fermentation-Based Production by Engineered Microorganisms
Microbial fermentation presents a promising avenue for the sustainable production of (3R)-3-hydroxydodecanoic acid. By harnessing the metabolic machinery of engineered microorganisms, researchers can direct cellular pathways towards the synthesis of this specific hydroxy fatty acid.
Utilization of Recombinant Bacterial Strains (e.g., Pseudomonas putida, Escherichia coli)
Recombinant strains of Pseudomonas putida and Escherichia coli have been successfully engineered to produce this compound. nih.govresearchgate.net These bacteria serve as robust cellular factories, amenable to genetic modifications that introduce or enhance the necessary biosynthetic pathways.
In one study, a mutant of Pseudomonas putida KT2442, with its polyhydroxyalkanoate (PHA) synthesis operon and key genes of the β-oxidation pathway (fadB and fadA) knocked out, was engineered to express the tesB gene, which encodes for a thioesterase II. nih.gov This strategic modification effectively redirected the metabolic flux towards the production of 3-hydroxyalkanoic acids (3HAs). When dodecanoate (B1226587) was used as the carbon source, the engineered strain produced a mixture of 3HAs, with this compound being the predominant component. nih.gov
Similarly, Escherichia coli has been a workhorse for producing various valuable chemicals, including 3-hydroxyalkanoic acids. nih.govnih.govasm.org The heterologous expression of the phaG gene from Pseudomonas putida, which encodes (R)-3-hydroxydecanoyl-ACP:CoA transacylase, in E. coli has been shown to lead to the extracellular production of 3-hydroxydecanoic acid from unrelated carbon sources like fructose (B13574). researchgate.netnih.gov The co-expression of the tesB gene from E. coli along with phaG further enhanced the production of 3-hydroxydecanoic acid. researchgate.netnih.govasm.org This suggests that the thioesterase II plays a crucial role in cleaving the acyl-CoA intermediate to release the free hydroxy fatty acid.
Recent research has also explored engineering Pseudomonas aeruginosa for the production of (R)-3-hydroxydecanoic acid by leveraging the substrate pool of R-3-(R-3-hydroxyalkanoyloxy) alkanoic acids (HAAs). nih.gov By truncating the rhamnolipid synthesis pathway, researchers were able to accumulate HAAs, which could then be hydrolyzed to yield (R)-3-hydroxydecanoic acid with high purity. nih.gov
| Microorganism | Genetic Modification | Substrate | Product | Titer | Reference |
|---|---|---|---|---|---|
| Pseudomonas putida KTOY07 | pha operon and fadBA knockout, expressing tesB | Dodecanoate | 3-Hydroxyalkanoic acids (90 mol% 3HDD) | 2.44 g/L | nih.gov |
| Escherichia coli HB101 (pLZZGPp) | Expressing phaG from P. putida | Fructose | 3-Hydroxydecanoic acid | 587 mg/L | nih.gov |
| Escherichia coli HB101 | Co-expressing phaG and tesB | Glucose | 3-Hydroxydecanoic acid | ~1 g/L | researchgate.netoup.comoup.com |
| Pseudomonas aeruginosa | Knockout of rhlB and rhlC, and β-oxidation pathway genes | Not specified | (R)-3-hydroxydecanoic acid (from HAA hydrolysis) | ~18 g/L (of HAAs) | nih.gov |
Optimization of Culture Conditions and Substrate Utilization
The productivity of microbial fermentation is highly dependent on the optimization of culture conditions and the efficient utilization of substrates. Factors such as the choice of carbon source, nutrient limitations, and the timing of substrate addition can significantly impact the final yield of this compound.
For instance, in the production of 3-hydroxydecanoic acid by recombinant E. coli expressing phaG, fructose was found to be a superior carbon source compared to glucose, resulting in a nearly threefold increase in production under the same culture conditions. nih.gov The timing of fructose addition and its concentration in the culture medium were also identified as critical parameters affecting the final titer. nih.gov
Furthermore, manipulating the cellular metabolism through the use of inhibitors can also be a viable strategy. The addition of triclosan, an inhibitor of fatty acid de novo synthesis, was shown to increase the production of 3-hydroxydecanoic acid in recombinant E. coli by 20-40%. nih.gov This is because the pathway for producing 3-hydroxyalkanoic acids from unrelated carbon sources is linked to the fatty acid de novo synthesis pathway. nih.gov
In the case of the engineered Pseudomonas putida strain, a fed-batch fermentation process in a 6-L automatic fermentor was developed. nih.gov This allowed for a higher cell density and a more controlled supply of the dodecanoate substrate, leading to a significantly higher final titer of 7.27 g/L of 3-hydroxyalkanoic acids, with this compound comprising 96 mol% of the mixture. nih.gov This demonstrates the importance of process optimization in scaling up the production of these valuable chiral compounds.
Chemoenzymatic Synthesis Approaches for Stereocontrol
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to achieve high stereocontrol in the production of chiral molecules like this compound. nih.gov This approach is particularly valuable for ensuring the enantiomeric purity of the final product.
Enantioselective Synthesis for Chiral Purity
Achieving high chiral purity is paramount for the application of this compound in various fields. Several enantioselective synthesis strategies have been developed to produce this compound with the desired (R)-stereochemistry.
One approach involves the use of organocatalysis. mdpi.com For example, the enantioselective organocatalytic synthesis of a terminal epoxide from a long-chain aldehyde, followed by ring-opening with a vinylmagnesium bromide, ozonolysis, and subsequent oxidation, can lead to the formation of (R)-3-hydroxydodecanoic acid with high enantiomeric purity. mdpi.com Another enantioselective route utilizes a Brown allylation reaction followed by an oxidative cleavage-oxidation sequence as the key steps. researchgate.netnih.gov
Applications of Asymmetric Dihydroxylation
Asymmetric dihydroxylation is a powerful tool for introducing two hydroxyl groups across a double bond with high stereoselectivity. The Sharpless asymmetric dihydroxylation, in particular, has been successfully employed for the synthesis of (R)-3-hydroxydodecanoic acid. researchgate.net This method allows for the creation of the required (R)-stereochemistry at the C3 position.
Enzymatic asymmetric dihydroxylation using dioxygenases is another promising approach. typeset.io While not specifically detailed for this compound in the provided context, the principle of using enzymes like naphthalene (B1677914) dioxygenase to catalyze the stereospecific dihydroxylation of alkenes is well-established and could be applied to precursors of this fatty acid. typeset.io
Stereoselective Reduction of 3-Ketoesters
The stereoselective reduction of a 3-ketoester precursor is a common and effective strategy for synthesizing chiral 3-hydroxy esters. d-nb.info This transformation can be achieved using various reducing agents and catalysts, including both chemical and biological systems.
Microorganisms such as Saccharomyces cerevisiae (baker's yeast) are known to contain ketoreductases that can reduce 3-oxoesters to the corresponding (R)-3-hydroxyesters with high enantioselectivity. tandfonline.com Fungi like Rhizopus arrhizus have also been shown to enantioselectively reduce 3-aryl-3-keto esters to the corresponding (S)-alcohols, highlighting the potential of microbial reductions for producing chiral alcohols and acids. nih.gov The choice of microorganism and reaction conditions is crucial for achieving the desired stereochemical outcome.
| Method | Key Reaction | Precursor | Outcome | Reference |
|---|---|---|---|---|
| Enantioselective Organocatalysis | Epoxidation, ring-opening, ozonolysis, oxidation | Long-chain aldehyde | (R)-3-Hydroxydodecanoic acid with high enantiomeric purity | mdpi.com |
| Brown Allylation | Enantioselective allylation, oxidative cleavage-oxidation | Decanal | This compound | researchgate.netnih.gov |
| Sharpless Asymmetric Dihydroxylation | Asymmetric dihydroxylation | Unsaturated precursor | (R)-stereochemistry at C3 | researchgate.net |
| Microbial Reduction | Stereoselective reduction of a keto group | 3-Oxododecanoic ester | (R)-3-Hydroxydodecanoic acid | tandfonline.com |
Derivation via Controlled Degradation of Polyhydroxyalkanoates (PHAs)
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized and accumulated by numerous microorganisms as intracellular carbon and energy storage materials. These polymers serve as a rich source of enantiomerically pure (R)-3-hydroxyalkanoic acid monomers. The depolymerization of PHAs is a well-researched strategy for producing R-3HAs, including this compound. nih.gov The process can be broadly categorized into chemical and enzymatic methods.
Acid Methanolysis and Hydrolytic Degradation Techniques
Chemical degradation of PHAs offers a direct route to obtaining R-3HA monomers. Acid methanolysis is a prominent technique where the polyester (B1180765) is treated with an acidic methanol (B129727) solution, typically containing sulfuric acid, to yield the corresponding methyl esters of the constituent 3-hydroxyalkanoic acids. researchgate.netresearchgate.net
Hydrolytic degradation, another chemical method, involves the breakdown of the PHA polymer chain by hydrolysis of its ester bonds. This can be achieved under acidic or alkaline conditions. For example, poly(3-hydroxybutyrate) (PHB) has been successfully hydrolyzed using an acidic functionalized ionic liquid catalyst, achieving a conversion rate of over 98%. nih.govresearchgate.net While this specific example focuses on PHB, the principle can be applied to mcl-PHAs containing this compound units.
The table below summarizes the yields and purities achieved through acid methanolysis of PHAs from Pseudomonas putida.
| Product | Purity (mol%) | Distillation Yield (w/w) |
| 3-Hydroxyhexanoic acid methyl ester | >96 | 99.9% |
| 3-Hydroxyoctanoic acid methyl ester | >96 | 99.8% |
| 3-Hydroxydecanoic acid methyl ester | >96 | 88.4% |
| 3-Hydroxydodecanoic acid methyl ester | >96 | 56.8% |
This data is based on the acid methanolysis of PHA copolymers from Pseudomonas putida. researchgate.netresearchgate.net
Enzymatic Depolymerization of PHAs
Enzymatic depolymerization presents a milder and often more specific alternative to chemical degradation. This process utilizes PHA depolymerases, enzymes that naturally hydrolyze PHAs into their monomeric or oligomeric constituents. frontiersin.org These enzymes can be classified as intracellular or extracellular.
Intracellular PHA depolymerases are responsible for the mobilization of PHA reserves within the microorganism. ethz.ch Researchers have explored in vivo depolymerization by creating conditions that trigger the activity of these intracellular enzymes, leading to the release of R-3HA monomers into the surrounding medium. nih.govethz.ch For instance, by adjusting the pH of the cell suspension, the intracellular PHA depolymerase can be activated to break down the accumulated PHA. nih.gov One study demonstrated that by resuspending Azohydromonas lata DSM1123 cells in water at pH 4 and 37°C, a high concentration of (R)-3-hydroxybutyric acid could be produced. nih.gov Similar strategies can be envisioned for microorganisms that accumulate mcl-PHAs containing this compound.
Extracellular PHA depolymerases are secreted by microorganisms to degrade external PHA sources. These enzymes can be isolated, purified, and used for the in vitro degradation of PHAs. researchgate.net For example, the P(3HO) depolymerase from Pseudomonas fluorescens GK13 has been isolated and characterized for the production of chiral (R)-3-hydroxyoctanoic acid. researchgate.net The degradation products of extracellular PHA depolymerases are typically R-HA monomers and/or dimers. nih.gov The specificity of these enzymes can be a significant advantage, as they can be selected to target specific types of PHAs (short-chain-length or medium-chain-length). frontiersin.org
Upstream and Downstream Processing for Research-Scale Production
Upstream Processing: This stage encompasses the cultivation of the PHA-producing microorganism. Key considerations include the selection of a suitable microbial strain (e.g., Pseudomonas species), the composition of the culture medium, and the optimization of fermentation conditions (e.g., carbon source, nutrient limitation, pH, temperature) to maximize PHA accumulation. For the production of specific R-3HAs like this compound, the choice of carbon source is critical. For example, feeding dodecanoic acid as a related carbon source to Pseudomonas entomophila has been shown to result in the production of 3-hydroxydodecanoic acid. researchgate.net
Downstream Processing: Following fermentation, the downstream processing begins with the harvesting of the microbial cells, typically by centrifugation. nih.gov The subsequent steps depend on the chosen degradation method.
For chemical degradation: The PHA polymer is first extracted from the cells, often using solvents. After extraction, the polymer is subjected to chemical degradation (e.g., acid methanolysis). The resulting mixture of 3-hydroxyalkanoic acid methyl esters is then purified, often through distillation. researchgate.netresearchgate.net Finally, saponification is performed to obtain the free 3-hydroxyalkanoic acids, which are then recovered. researchgate.net
For in vivo enzymatic degradation: The cell culture broth, containing the released R-3HA monomers, is centrifuged to remove the cells. oup.com The supernatant, which contains the product, is then subjected to further purification steps. These can include lyophilization (freeze-drying) followed by extraction and chromatographic techniques to isolate and purify the desired this compound. ethz.choup.com
A generalized workflow for research-scale production is outlined below:
| Stage | Key Steps |
| Upstream | Strain selection, media optimization, fermentation/cell culture. |
| Harvesting | Centrifugation of culture broth. |
| PHA Degradation | In situ (e.g., pH adjustment for in vivo depolymerization) or ex situ (extraction followed by chemical/enzymatic degradation). |
| Purification | Centrifugation, lyophilization, solvent extraction, distillation, chromatography. |
| Analysis | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) for quantification and identification. |
Biological Roles of 3r 3 Hydroxydodecanoic Acid in Microbial Systems
Essential Component of Bacterial Cell Envelope Architecture
The structural integrity and functionality of the Gram-negative bacterial cell envelope are critical for their survival and pathogenicity. (3R)-3-Hydroxydodecanoic acid is an indispensable building block in the architecture of this complex barrier.
Biosynthesis of Lipopolysaccharides (LPS) in Gram-Negative Bacteria
This compound is a key constituent of Lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of most Gram-negative bacteria. researchgate.netlipidmaps.org The biosynthesis of Lipid A involves the acylation of a disaccharide backbone with fatty acids, and this compound is one of the primary hydroxy fatty acids incorporated into this structure. In many Gram-negative bacteria, the amino and hydroxyl groups of the glucosamine (B1671600) disaccharide of Lipid A are substituted with 3-hydroxy fatty acids. researchgate.net For instance, in Pseudomonas aeruginosa, the Lipid A component contains both hydroxylated and non-hydroxylated dodecanoic acid esters. researchgate.net The presence of these hydroxy fatty acids is a defining characteristic of the LPS molecule. researchgate.net The synthesis of this compound for incorporation into LPS is linked to the fatty acid biosynthesis pathway.
Quorum Sensing and Intercellular Communication Mechanisms
Beyond its structural role, this compound and its derivatives are involved in quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density.
Role as a Diffusible Signal Factor (DSF) Precursor and Analog
This compound serves as a precursor in the biosynthesis of certain diffusible signal factors (DSFs). ebi.ac.ukebi.ac.uk DSFs are a family of medium-chain fatty acid signaling molecules involved in regulating virulence and biofilm formation in various Gram-negative bacteria. ebi.ac.ukebi.ac.uk For example, in the human pathogen Burkholderia cenocepacia, the DSF molecule cis-2-dodecenoic acid (BDSF) is synthesized from the acyl carrier protein (ACP) thioester of 3-hydroxydodecanoic acid. ebi.ac.ukebi.ac.uk A specific enzyme, a homolog of crotonase, is responsible for both the dehydration of (3R)-3-hydroxydodecanoyl-ACP to cis-2-dodecenoyl-ACP and the subsequent cleavage of the thioester bond to release the free fatty acid signal. ebi.ac.ukebi.ac.uk Furthermore, 3-hydroxy fatty acids themselves can act as signaling molecules, sometimes mimicking the effects of other quorum sensing molecules. researchgate.netnih.gov
Influence on Bacterial Biofilm Formation and Dispersal
As a component and precursor in quorum sensing pathways, this compound can influence the formation and dispersal of bacterial biofilms. ufs.ac.zaresearchgate.net Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against environmental stresses and antimicrobial agents. The DSF signaling systems, which rely on precursors like this compound, are known to regulate the transition between motile and sessile lifestyles in bacteria, thereby controlling biofilm development. ebi.ac.ukebi.ac.uk For instance, some studies have shown that 3-hydroxy fatty acids can impact surface-associated migration, a key process in the initial stages of microcolony formation and biofilm differentiation. ufs.ac.za
Modulation of Microbial Virulence Determinants
The involvement of this compound in quorum sensing directly links it to the regulation of virulence in pathogenic bacteria. ufs.ac.zaresearchgate.net Quorum sensing systems control the expression of a wide range of virulence factors, including toxins, proteases, and swarming motility. abdel-mawgoud.comnottingham.ac.uk By serving as a precursor to DSF signals, this compound plays an indirect but critical role in the coordinated expression of these virulence determinants. ebi.ac.ukebi.ac.uk For example, in the plant pathogen Ralstonia solanacearum, 3-hydroxy fatty acids act as essential early signaling molecules in a cascade that controls the expression of virulence genes. ufs.ac.za
Interspecies and Cross-Kingdom Communication (e.g., with Fungi)
This compound is a key signaling molecule in the intricate communication networks within and between microbial species, as well as across kingdoms, particularly with fungi. These interactions are fundamental to shaping microbial community structure and function.
As a type of oxylipin, this compound is part of a larger family of oxygenated fatty acids that are crucial for both intra- and intercellular signaling in a wide range of organisms, including fungi, plants, and animals. nih.gov In fungi, these molecules are known to regulate critical developmental processes such as the formation of asexual and sexual spores, adaptive responses to environmental stress, and the production of secondary metabolites. nih.gov
The production of 3-hydroxy fatty acids by bacteria can influence fungal behavior. For instance, some bacteria produce diffusible signal factors, which are fatty acids that can modulate the expression of virulence factors in plant pathogenic bacteria like Xanthomonas campestris. nottingham.ac.uk This highlights the role of these molecules in interspecies communication.
Furthermore, there is evidence of cross-kingdom communication where bacterial 3-hydroxy fatty acids can elicit immune responses in plants. ufs.ac.za This suggests that these molecules are recognized across biological kingdoms, acting as signals that can trigger defense mechanisms in host organisms. ufs.ac.za In the context of human health, the yeast Candida albicans can produce 3-hydroxytetradecanoic acid, which acts as a quorum-sensing molecule, promoting the transition to a more invasive hyphal growth form. ufs.ac.zabiorxiv.org This illustrates how a 3-hydroxy fatty acid can mediate virulence in a pathogenic fungus.
Antimicrobial Activities: Mechanistic Research Focus
This compound exhibits notable antimicrobial properties, which have been the subject of mechanistic investigations. Its ability to inhibit the growth of various microorganisms is a key aspect of its biological significance.
Antifungal Properties against Pathogenic Yeasts and Molds
This compound, along with other 3-hydroxy fatty acids, displays a broad spectrum of antifungal activity against various pathogenic and spoilage fungi. asm.orgasm.orgresearchgate.net Studies have shown that racemic mixtures of saturated 3-hydroxy fatty acids, including the dodecanoic acid form, are effective at inhibiting the growth of both molds and yeasts, with minimum inhibitory concentrations (MICs) typically ranging from 10 to 100 µg/ml. asm.orgresearchgate.netnih.gov
Below is a table summarizing the antifungal activity of 3-hydroxy fatty acids against various fungal species.
| Fungal Species | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Aspergillus fumigatus | Mold | 25 - 100 | asm.org |
| Aspergillus nidulans | Mold | 10 - 100 | nih.gov |
| Penicillium commune | Mold | 10 - 100 | nih.gov |
| Penicillium roqueforti | Mold | 5 - 50 | asm.org |
| Kluyveromyces marxianus | Yeast | 10 - 100 | nih.gov |
| Pichia anomala | Yeast | 10 - 100 | nih.gov |
| Rhodotorula mucilaginosa | Yeast | 10 - 100 | nih.gov |
| Candida albicans | Yeast | 30% viability reduction at 10 µg | vulcanchem.com |
Elucidation of Molecular Mechanisms of Antimicrobial Action
The primary proposed mechanism for the antifungal action of 3-hydroxy fatty acids is their detergent-like properties, which disrupt the structure of microbial cell membranes. asm.orgnih.gov These fatty acids can readily partition into the lipid bilayers of fungal membranes, leading to increased permeability and loss of cellular integrity. asm.orgnih.gov
In the case of Candida albicans, (R)-3-hydroxydecanoic acid has been shown to reduce cell viability by causing mitochondrial membrane depolarization. vulcanchem.com This indicates that in addition to general membrane disruption, there may be more specific intracellular targets. The structural characteristics of these molecules, particularly the hydroxyl group, are thought to be crucial for their interaction with biological membranes. vulcanchem.com
Other Physiological Functions in Microorganisms
Beyond its roles in communication and antimicrobial defense, this compound and related molecules are involved in other significant physiological processes in microorganisms.
Involvement in Fungal Spore Liberation and Flocculation Processes
3-Hydroxy fatty acids have been reported to play a role in fundamental fungal processes such as the liberation of spores from asci. ufs.ac.za This is a critical step in the life cycle of many fungi, enabling their dispersal and propagation. Additionally, these molecules have been implicated in yeast flocculation, a process where yeast cells aggregate to form flocs. researchgate.net This aggregation behavior can be a protective mechanism and is also of significant importance in industrial fermentation processes.
Interactions of 3r 3 Hydroxydodecanoic Acid with Host Systems Non Clinical Research Focus
Elicitation of Plant Innate Immune Responses
Microbe-associated molecular patterns (MAMPs) are conserved molecules characteristic of microorganisms that are recognized by host pattern recognition receptors (PRRs) to initiate immune responses. (3R)-3-Hydroxydodecanoic acid and other medium-chain 3-hydroxy fatty acids are considered MAMPs that can trigger plant innate immunity.
In the model plant Arabidopsis thaliana, the primary receptor for medium-chain 3-OH-FAs is a cell surface-localized S-domain receptor-like kinase named LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE), also known as SD1-29. researchgate.netnih.gov LORE functions as a PRR, directly sensing these bacterial lipids to activate pattern-triggered immunity (PTI), the first line of inducible plant defense. researchgate.net The recognition of 3-OH-FAs by LORE is a critical first step in alerting the plant to the presence of potentially pathogenic bacteria. nih.gov This recognition is specific to medium-chain length 3-hydroxylated fatty acids, highlighting the sensitivity of the plant's surveillance system. researchgate.net
Upon perception of 3-OH-FAs, the LORE receptor initiates a cascade of downstream signaling events within the plant cell. This signaling is a hallmark of PTI activation. researchgate.netfrontiersin.org A key component of this cascade is the activation of mitogen-activated protein kinases (MAPKs). frontiersin.orgnih.gov MAPK cascades are conserved signaling modules in eukaryotes that translate external stimuli into cellular responses. nih.govfrontiersin.org In the context of plant immunity, the activation of specific MAPKs, such as MPK3 and MPK6 in Arabidopsis, is a rapid and crucial step that leads to widespread transcriptional reprogramming and the production of defense-related molecules. frontiersin.orgfrontiersin.org The phosphorylation and activation of these kinases amplify the initial recognition signal from the LORE receptor, orchestrating a robust immune response. frontiersin.orgnih.gov
The culmination of the LORE-mediated signaling pathway is an enhanced resistance to a broad spectrum of bacterial pathogens. researchgate.net By sensing 3-OH-FAs and activating PTI, plants can mount a defense that effectively restricts the growth of invading bacteria. researchgate.net For instance, ectopic expression of the Arabidopsis LORE receptor in a different plant species, tomato (Solanum lycopersicum), conferred the ability to sense 3-hydroxydecanoic acid and resulted in enhanced resistance against the bacterial pathogen Pseudomonas syringae pv. tomato. researchgate.net This demonstrates that the recognition of 3-OH-FAs is a potent mechanism for bolstering plant defenses against microbial threats. researchgate.net
Molecular Mechanisms of Host-Microbe Crosstalk (excluding human clinical contexts)
The interaction between this compound and host systems extends beyond simple recognition for immunity. It involves metabolic processes where the host can potentially process or modify the microbial molecule.
While direct evidence for (3R)-3-Hydroxydodecanoyl-CoA as a specific substrate for plant acyl-CoA oxidases in the context of host-microbe crosstalk is an area of ongoing research, the general mechanism of fatty acid metabolism provides a plausible framework. In eukaryotes, fatty acid beta-oxidation is a key metabolic pathway that breaks down fatty acids. escholarship.org Acyl-CoA dehydrogenases (ACADs) or acyl-CoA oxidases are pivotal enzymes in the initial step of this process. escholarship.org These enzymes catalyze the dehydrogenation of an acyl-CoA thioester. escholarship.org Different ACADs exhibit specificity for fatty acids of varying chain lengths. escholarship.org For instance, long-chain acyl-CoA dehydrogenase (LCAD) has a substrate-binding cavity that accommodates longer and bulkier substrates. escholarship.org It is conceivable that once this compound enters a host cell, it is converted to its coenzyme A derivative, (3R)-3-Hydroxydodecanoyl-CoA, which could then be recognized as a substrate by host acyl-CoA oxidases as part of the cell's metabolic processing, potentially modulating the levels of this signaling molecule.
Data Tables
Table 1: Key Research Findings on this compound and Plant Immunity
| Finding | Organism/System | Key Molecule(s) | Implication | Reference(s) |
| Recognition of medium-chain 3-OH-FAs | Arabidopsis thaliana | AtLORE (SD1-29) | Triggers Pattern-Triggered Immunity (PTI) | researchgate.netnih.gov |
| Downstream Signaling | Arabidopsis thaliana | MAPKs (e.g., MPK3/MPK6) | Signal amplification and activation of defense responses | frontiersin.orgnih.gov |
| Enhanced Disease Resistance | Solanum lycopersicum (expressing AtLORE) | AtLORE, 3-hydroxydecanoic acid | Confers resistance to Pseudomonas syringae | researchgate.net |
| Substrate for β-oxidation | Eukaryotic systems (general) | Acyl-CoA dehydrogenases/oxidases | Potential metabolic processing of the fatty acid | escholarship.org |
Advanced Synthetic Methodologies for Research Applications
Development of Chemoenzymatic Synthetic Routes for Stereochemically Pure Forms
Chemoenzymatic methods, which combine chemical reactions with biological catalysis, offer a powerful approach to producing enantiomerically pure (3R)-3-hydroxydodecanoic acid. These methods leverage the high stereoselectivity of enzymes to overcome challenges faced in traditional chemical synthesis.
One prominent strategy involves the use of lipases. For instance, PS Amano lipase (B570770) can be used for the enantioselective acetylation of a racemic precursor, allowing for the separation of the desired stereoisomer. frontiersin.org Another approach utilizes engineered aldolase (B8822740) polypeptides derived from Pseudomonas putida to catalyze the asymmetric condensation of starting materials, achieving high diastereomeric excess. vulcanchem.com
Researchers have also employed fermenting yeast and specific bacterial strains to convert lauric acid into its 3-hydroxy derivative through enzymatic processes. smolecule.com These biochemical synthesis routes are valued for their green chemistry advantages, as they often avoid the use of harsh reagents and reduce waste. vulcanchem.com
Key enzymatic reactions and their outcomes are summarized in the table below.
| Enzyme/Organism | Starting Material | Key Transformation | Outcome |
| PS Amano Lipase | Racemic tert-butyl 3-hydroxypent-4-enoate | Enantioselective acetylation | Separation of stereoisomers frontiersin.org |
| Engineered Aldolase (Pseudomonas putida) | p-Nitrobenzaldehyde and glycine | Asymmetric condensation | >95% diastereomeric excess of the product vulcanchem.com |
| Fermenting Yeast/Bacteria | Lauric Acid | Enzymatic hydroxylation | This compound smolecule.com |
Exploration of Total Synthesis Strategies for Complex Derivatives
The total synthesis of complex molecules containing the this compound moiety is essential for verifying their structure and enabling further biological evaluation. These multi-step syntheses often involve intricate planning and the use of advanced organic chemistry reactions.
A notable example is the total synthesis of fellutamide B, a marine-derived lipopeptide. nih.gov A key step in this synthesis was the creation of the (3R)-3-hydroxy lauric acid side chain. This was achieved through an enantioselective Brown allylation reaction followed by an oxidative cleavage-oxidation sequence. nih.govresearchgate.net Another strategy involves the asymmetric hydrogenation of a β-keto ester using a chiral Ru-(S)-BINAP catalyst, which is then hydrolyzed to yield the desired 3-hydroxy acid. acs.org
Other approaches have started from carbohydrates like D-glucose, manipulating its functional groups to create the necessary stereocenters. d-nb.infobeilstein-journals.org These routes, while often long, provide access to enantiomerically pure products. The synthesis of analogs has also been achieved by reacting the appropriate carboxylic acids with a deprotected peptide core. acs.org
Implementation of Solid-Phase Synthetic Approaches
Solid-phase synthesis has emerged as a valuable technique for the preparation of peptides and other complex molecules incorporating this compound. This methodology offers advantages in purification and automation.
A novel solid-phase synthetic strategy was successfully employed for the total synthesis of fellutamide B and its analogs. nih.govresearchgate.net This approach utilized a Weinreb amide-derived resin to which the (3R)-hydroxy lauric acid was coupled. nih.govresearchgate.net The fatty acid itself can be prepared enantioselectively before being attached to the solid support. researchgate.net This method facilitates the construction of complex lipopeptides by allowing for the sequential addition of amino acids and other building blocks to the resin-bound fatty acid.
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of analogs of this compound and the natural products containing it is critical for understanding how structural modifications affect biological activity. These structure-activity relationship (SAR) studies guide the development of more potent or selective compounds.
For instance, analogs of the aphicidal mezzettiaside have been synthesized to explore the impact of different fatty acid chains on their insecticidal properties. mdpi.com Similarly, analogs of the marine natural product fellutamide B were synthesized to assess their activity against Mycobacterium tuberculosis. researchgate.net
A flexible methodology for creating a library of (3R)-3-hydroxy fatty acid analogs involves a seven-step pathway starting from cellulose-derived levoglucosenone. frontiersin.org This "green" synthesis allows for variations in the fatty acid chain length through cross-metathesis, providing a range of compounds for SAR studies. frontiersin.org The synthesis of various hydroxylauric acid regioisomers has also been undertaken to test their activity on free fatty acid receptors, demonstrating that the position of the hydroxyl group significantly impacts receptor activation. lookchem.com
Analytical Techniques for Research and Characterization of 3r 3 Hydroxydodecanoic Acid
Chromatographic Methods for Detection and Quantification
Chromatographic techniques are fundamental for separating (3R)-3-Hydroxydodecanoic acid from complex biological or chemical matrices, enabling its precise detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the analysis of 3-hydroxy fatty acids (3-OH-FAs), including 3-hydroxydodecanoic acid. nih.gov For GC-MS analysis, the compound typically requires a derivatization step to increase its volatility and thermal stability. nih.gov A common procedure involves converting the acid into its trimethylsilyl (B98337) (TMS) derivative using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a solvent such as pyridine (B92270). nih.gov
This technique allows for the identification of the compound by comparing its mass spectrum and retention index to those of authentic standards. researchgate.net GC-MS is also instrumental in assessing the purity of a sample and can be used to distinguish between positional isomers, such as 2-hydroxy and 3-hydroxy fatty acids, based on their distinct retention indices. Chiral gas chromatography, often employing columns with β-cyclodextrin derivatives, is essential for resolving the (R) and (S) enantiomers, which is critical for stereochemical purity assessment.
Table 1: Applications of GC-MS in the Analysis of 3-Hydroxydodecanoic Acid
| Application | Method Details | Findings | Reference(s) |
|---|---|---|---|
| Identification & Quantification | Derivatization to form trimethylsilyl (TMS) derivatives followed by GC-MS analysis. | Enables identification and quantification in various samples, such as from Lactobacillus plantarum cultures. | nih.gov |
| Purity Assessment | Comparison of retention indices and mass spectra with authentic standards. | Confirms the enantiopurity of (R)-3-hydroxydecanoic acid in natural secretions. | researchgate.net |
| Isomer Differentiation | Use of retention indices to distinguish between positional isomers (e.g., 2-OH vs. 3-OH). | Positional isomers exhibit different retention indices, allowing for their separation and identification. |
| Enantiomeric Separation | Chiral GC with phases like β-cyclodextrin derivatives. | Successfully separates (R)- and (S)-enantiomers. | |
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is another cornerstone technique for the analysis of this compound. nih.govunit.no This method offers high sensitivity and specificity for profiling 3-hydroxy fatty acids in various environmental and biological samples. nih.gov
The methodology often involves a hydrolysis step to release the fatty acids from their lipid A moiety, followed by solid-phase extraction (SPE) for sample cleanup and concentration before injection into the HPLC-MS/MS system. nih.gov HPLC is also used to separate and analyze metabolites in fungal cultures after feeding with different 3-hydroxy fatty acids, demonstrating its utility in biosynthetic studies. researchgate.net Furthermore, specialized chiral columns, such as those based on polysaccharides, can be used in UHPLC-MS/MS methods for the enantioselective separation of 3-hydroxy fatty acids. acs.orgresearchgate.net
Table 2: HPLC Methods for the Analysis of 3-Hydroxydodecanoic Acid
| Technique | Application | Key Features | Reference(s) |
|---|---|---|---|
| HPLC-MS/MS | Quantitative profiling in environmental and occupational samples. | Involves base hydrolysis and solid-phase extraction (SPE). Detects a range of 3-OH-FAs. | nih.gov |
| HPLC | Analysis of metabolites in fungal cultures. | Used to profile compound production after feeding experiments with various 3-OH-FAs. | researchgate.net |
| UHPLC-MS/MS | Enantioselective analysis. | Employs polysaccharide-based chiral columns for the separation of R and S enantiomers. | acs.orgresearchgate.net |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a primary tool for the unambiguous structural elucidation of this compound. researchgate.netnih.govhmdb.ca NMR data provides detailed information about the carbon skeleton and the position of the hydroxyl group. The chemical shifts in ¹H and ¹³C spectra vary with the chain length and the location of the hydroxyl group, allowing for confirmation of the 3-hydroxy position. Extensive 1D and 2D NMR spectroscopic data are often used in combination with mass spectrometry to fully characterize the molecule. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique frequently used, often in conjunction with liquid chromatography (LC-ESI-MS), for the determination of the molecular mass of 3-hydroxydodecanoic acid. nih.govresearchgate.net It is particularly useful for analyzing the compound in complex mixtures and confirming the mass of the intact molecule, which complements the structural information provided by NMR. researchgate.netamerican.edu High-resolution ESI-MS provides highly accurate mass measurements, further solidifying the elemental composition and identity of the compound. researchgate.net
Advanced Stereochemical Analysis Techniques
Determining the absolute configuration at the chiral center (C-3) is critical, as the biological activity of 3-hydroxy fatty acids is often stereospecific. acs.orgacs.org
Several advanced techniques are employed for the stereochemical analysis of this compound. A common strategy involves derivatization with a chiral agent to form diastereomers, which can then be separated and analyzed using non-chiral chromatographic methods like GC-MS or LC-MS. nih.govacs.orgresearchgate.net
One classic method is the use of Mosher's reagent, (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride [(R)-(-)-MTPA-Cl], to form MTPA esters. researchgate.net More recently, other chiral derivatizing agents like phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) have been shown to be effective for the LC-MS analysis of hydroxy fatty acids, offering a time-efficient approach that can even be applied to crude extracts. acs.orgacs.org Another method involves preparing 3-O-methyl N-(S)-phenylethylamide derivatives for GC-MS analysis to determine the absolute configuration. nih.gov These derivatization techniques create diastereomeric pairs that exhibit different retention times, allowing for the determination of the enantiomeric composition. nih.govacs.org
Table 3: Techniques for Stereochemical Analysis of 3-Hydroxydodecanoic Acid
| Technique | Description | Purpose | Reference(s) |
|---|---|---|---|
| Mosher's Method | Derivatization with (R)-(-)-MTPA-Cl to form diastereomeric esters, followed by GC/ECNI-MS or NMR analysis. | Establishes the absolute configuration (R or S) at the C-3 position. | researchgate.net |
| PGME/PAME Derivatization | Derivatization with phenylglycine methyl ester (PGME) or phenylalanine methyl ester (PAME) followed by LC-MS. | Enables clear separation and unambiguous identification of R- and S-isomers based on retention time differences. | acs.orgacs.org |
| Phenylethylamide Derivatization | Preparation of 3-O-methyl N-(S)-phenylethylamide derivatives followed by GC-MS analysis. | Determines the absolute configuration by comparing retention times of the R and S derivatives. | nih.gov |
| Chiral Chromatography | Direct separation of enantiomers using a chiral stationary phase in GC or HPLC. | Resolves (R)- and (S)-enantiomers without derivatization for purity assessment. | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-3-Hydroxydodecanoic acid |
| 2-hydroxy fatty acids |
| 3-hydroxy fatty acids |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Pyridine |
| β-cyclodextrin |
| Phenylglycine methyl ester (PGME) |
| Phenylalanine methyl ester (PAME) |
| (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(-)-MTPA-Cl) |
Bioassay-Guided Fractionation for Isolation of Biologically Active Compounds
Bioassay-guided fractionation is a pivotal strategy for isolating specific biologically active compounds, such as this compound, from a complex mixture. This approach systematically separates a crude extract into various fractions, with each step being guided by a biological assay to identify the most active fractions for further purification.
A notable example of this methodology is the isolation of antifungal 3-hydroxy fatty acids (3-OH-FAs), including this compound, from the cell-free supernatant of Lactobacillus plantarum MiLAB 14. nih.govresearchgate.net The process begins with a bioassay to confirm the antifungal properties of the crude extract, followed by a series of purification steps.
Initial Screening and Bioassay:
The process commences with a microtiter plate assay to guide the fractionation process. nih.govasm.org In the case of isolating this compound from L. plantarum, the fungus Aspergillus fumigatus has been used as the target organism due to its sensitivity to antifungal lactic acid bacteria. asm.org This initial screening confirms the presence of active compounds and provides a benchmark for assessing the efficacy of subsequent fractions.
Fractionation Procedure:
The cell-free supernatant containing the target compound undergoes a multi-step fractionation process to isolate the active components. nih.gov
Solid-Phase Extraction (SPE): The supernatant is first passed through a C18 SPE column. slu.se A washing step with 30% aqueous acetonitrile (B52724) is performed, followed by elution of the active fraction with 95% aqueous acetonitrile. nih.gov
High-Performance Liquid Chromatography (HPLC): The active fraction obtained from SPE is then subjected to further purification using reversed-phase HPLC (RP-HPLC) on a preparative C18 column. slu.se Fractions are collected and tested again in the bioassay to pinpoint the specific fraction containing the compound of interest. slu.se This iterative process of chromatography and bioassay is the core of the bioassay-guided fractionation strategy.
Structural Characterization and Identification:
Once the active compound is isolated in a sufficiently pure form, its structure is determined using a suite of analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is instrumental in identifying and quantifying the volatile compounds in the active fraction. nih.gov For the analysis of 3-hydroxy fatty acids, a derivatization step is often employed. The isolated material is treated with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine to create trimethylsilyl derivatives, which are more amenable to GC analysis. nih.gov GC-MS analysis of the derivatized active fraction from L. plantarum confirmed the presence of 3-hydroxydodecanoic acid. nih.govasm.org
Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These methods provide detailed structural information. nih.govasm.org ESI-MS is used to determine the molecular mass of the compound, while NMR spectroscopy helps to elucidate its carbon-hydrogen framework. asm.org
Determination of Absolute Configuration: Establishing the correct stereochemistry is critical. The absolute configuration of saturated 3-hydroxy fatty acids like 3-hydroxydodecanoic acid has been determined by preparing 3-O-methyl N-(S)-phenylethylamide derivatives, followed by GC-MS analysis. nih.gov This derivatization allows for the separation and identification of the (R) and (S) enantiomers, confirming the natural predominance of the (R) configuration in samples from L. plantarum. nih.govasm.org It has been noted that some racemization, the formation of the (S) configuration, can occur during the derivatization procedure. asm.org
Research Findings:
Bioassay-guided fractionation of the L. plantarum MiLAB 14 supernatant successfully led to the identification of several antifungal 3-hydroxy fatty acids. nih.gov The concentrations of these compounds were found to vary over time, with their production correlating with bacterial growth. nih.gov
| Compound Name | Concentration (µg/mL) |
|---|---|
| 3-(R)-Hydroxydecanoic acid | 1.6 |
| 3-Hydroxy-5-cis-dodecenoic acid | 1.0 |
| This compound | 0.5 |
| 3-(R)-Hydroxytetradecanoic acid | 0.2 |
The antifungal activity of the racemic mixtures of the saturated 3-hydroxy fatty acids was evaluated against various molds and yeasts, with Minimum Inhibitory Concentrations (MICs) for total growth inhibition generally falling between 10 and 100 µg/mL. researchgate.netasm.org
| Compound | Configuration | Retention Time (min) |
|---|---|---|
| 3-Hydroxydecanoic acid | R | 13.60 |
| S | 13.77 | |
| 3-Hydroxydodecanoic acid | R | 15.55 |
| S | 15.77 | |
| 3-Hydroxytetradecanoic acid | R | 18.24 |
Future Research Directions and Biotechnological Potential
Discovery and Characterization of Novel Biosynthetic Enzymes and Pathways
(3R)-3-Hydroxydodecanoic acid is a known intermediate in fatty acid biosynthesis. chemfont.ca It is converted from 3-Oxo-Dodecanoic acid. chemfont.ca In humans and other eukaryotes, this conversion is part of the fatty acid biosynthesis pathway. hmdb.ca The key enzyme in this process is fatty acid synthase, a multifunctional protein that catalyzes the formation of long-chain fatty acids from smaller precursors. hmdb.ca
Future research will likely focus on identifying and characterizing novel enzymes and alternative biosynthetic routes from a wider range of organisms, particularly microbes. For instance, some bacteria and yeasts are known to produce this compound, suggesting the existence of diverse enzymatic machinery. smolecule.com Exploring these organisms could reveal enzymes with higher efficiency, different substrate specificities, or novel regulatory mechanisms. Techniques like genome mining of microorganisms from unique ecological niches could accelerate the discovery of these novel biosynthetic gene clusters. nih.gov
A deeper understanding of these new pathways could enable the development of more efficient and specific methods for producing this compound and its derivatives.
Unraveling Undiscovered Biological Functions in Diverse Microbial Ecosystems
This compound and related medium-chain 3-hydroxy fatty acids have been implicated in a variety of biological activities in microbial ecosystems. They are known to possess antimicrobial properties, making them potentially useful as natural preservatives. smolecule.com For example, Lactobacillus plantarum MiLAB 14 produces this compound, which exhibits antifungal activity against various molds and yeasts. nih.govmdpi.com
Beyond direct antimicrobial action, these molecules may play a role in complex intercellular signaling processes, such as quorum sensing. lookchem.com Quorum sensing allows bacteria to coordinate gene expression in response to population density, and molecules like 3-hydroxy fatty acids can act as signaling molecules in these pathways. ufs.ac.zanih.gov
Further research is needed to explore the full spectrum of biological functions of this compound in different microbial communities. This includes its role in structuring microbial populations, its involvement in symbiotic and pathogenic interactions, and its influence on biofilm formation. asm.org Understanding these functions could lead to new strategies for managing microbial communities in various contexts, from agriculture to human health.
Development of Next-Generation Microbial Cell Factories for Sustainable Bio-Production
The development of microbial cell factories presents a promising avenue for the sustainable production of this compound and other valuable chemicals. nih.govresearchgate.net By harnessing the power of metabolic engineering and synthetic biology, microorganisms like Escherichia coli and Pseudomonas putida can be engineered to produce these compounds from renewable feedstocks. diva-portal.orgnih.gov
One approach involves knocking out competing metabolic pathways to channel more carbon flux towards the desired product. For instance, researchers have successfully increased the production of 3-hydroxyalkanoates in P. putida by deleting genes involved in β-oxidation and polyhydroxyalkanoate (PHA) synthesis. nih.gov Another strategy is to introduce and express heterologous genes encoding key enzymes in the biosynthetic pathway. For example, expressing the tesB gene, which encodes a thioesterase, in P. putida has been shown to enhance the production of 3-hydroxydodecanoic acid. nih.gov
Future research in this area will focus on optimizing these microbial cell factories for higher yields and productivity. This may involve:
Strain improvement: Using techniques like genome editing and evolutionary engineering to create more robust and efficient production strains.
Process optimization: Developing optimal fermentation conditions, including nutrient feeds and cultivation parameters, to maximize product titers.
Feedstock diversification: Exploring the use of low-cost, non-food feedstocks, such as lignocellulosic biomass and agro-industrial wastes, to improve the economic viability and sustainability of the bioproduction process. nih.govdiva-portal.org
| Organism | Engineering Strategy | Product | Yield |
| Pseudomonas putida KTOY07 | Knockout of pha and fadBA operons, expression of tesB gene | 3-Hydroxydodecanoic acid dominant 3HA mixture | 7.27 g/L |
| Escherichia coli | Expression of thiolase and reductase from Halomonas boliviensis | (R)-3-hydroxybutyrate | Increased production |
This table summarizes examples of microbial cell factories developed for the production of 3-hydroxy fatty acids.
Rational Design of Analogs for Targeted Research Probes and Biological Modulators
The chemical structure of this compound makes it an attractive scaffold for the rational design of analogs with tailored properties. By modifying the carbon chain length, the position and stereochemistry of the hydroxyl group, and introducing other functional groups, it is possible to create a diverse library of compounds with novel biological activities.
These analogs can be used as research probes to investigate the molecular mechanisms underlying the biological effects of this compound. For example, fluorescently labeled or biotinylated analogs could be used to identify and characterize the cellular receptors and binding partners of this fatty acid.
Furthermore, some analogs may exhibit enhanced or more specific biological activities, making them potential candidates for development as therapeutic agents or biological modulators. For instance, analogs with increased antimicrobial potency or improved selectivity for specific microbial targets could be developed as new antibiotics. The synthesis of such analogs can be achieved through various chemical routes, including enantioselective synthesis to obtain specific stereoisomers. frontiersin.orgmdpi.com
Application in Environmental Microbiology and Plant-Microbe Interaction Studies
Medium-chain 3-hydroxy fatty acids, including this compound, have been shown to play a significant role in plant-microbe interactions. researchgate.net These molecules can act as elicitors, triggering immune responses in plants and enhancing their resistance to pathogens. ufs.ac.za For example, research has shown that bacterial medium-chain 3-hydroxy fatty acids can be sensed by the lectin receptor kinase in plants like Arabidopsis, initiating a defense response. ufs.ac.za
The application of this compound and its analogs in agriculture could lead to the development of novel, environmentally friendly strategies for crop protection. These compounds could be used as biopesticides or as plant defense activators to reduce the reliance on conventional chemical pesticides.
Further research is needed to fully understand the role of this compound in different plant-microbe systems and to optimize its application for agricultural purposes. This includes investigating its effects on a wider range of plant species and microbial pathogens, as well as determining the optimal application methods and formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
